

# An In-depth Technical Guide to the Physical and Chemical Characteristics of Geranylfarnesol

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## Compound of Interest

Compound Name: Geranylfarnesol

Cat. No.: B3028571

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## Introduction

**Geranylfarnesol** is an acyclic C25 isoprenoid alcohol that plays a significant role as a precursor in the biosynthesis of sesterterpenes.[1] Isolated from sources such as insect wax, this terpenoid is of growing interest to researchers in organic synthesis and drug discovery due to its unique chemical structure and potential biological activities.[2] Its extended polyene chain and terminal alcohol functional group make it a versatile starting material for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **geranylfarnesol**, along with relevant experimental protocols and its role in biological pathways.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **geranylfarnesol** are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

### Table 1: Physical Properties of Geranylfarnesol

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>42</sub> O	[1][3]
Molecular Weight	358.61 g/mol	[1]
Boiling Point	466.6 ± 14.0 °C at 760 mmHg	[1]
Density	0.9 ± 0.1 g/cm <sup>3</sup>	[1]
Solubility	Soluble in DMSO	[1]

**Table 2: Chemical Identifiers and Properties of Geranylfarnesol**

Property	Value	Reference
IUPAC Name	(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicos-2,6,10,14,18-pentaen-1-ol	[3]
Synonyms	all-trans-geranylfarnesol, all-E-geranylfarnesol	[3]
CAS Number	22488-05-7, 79577-58-5	[3]
pKa	14.42 ± 0.10	[1]
InChI Key	YHTCXUSSQJMLQD-GIXZANJISA-N	[1]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **geranylfarnesol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **geranylfarnesol** exhibits characteristic signals for its numerous methyl and olefinic protons. Key signals include those for the methyl groups trans to olefinic

protons at approximately 1.58 ppm (singlet) and methyls cis to olefinic protons at 1.65 ppm (singlet).[2] The vinylic proton at C-2 appears as a triplet at 5.3 ppm.[2]

## Infrared (IR) Spectroscopy

The IR spectrum of **geranylfarnesol** shows a broad absorption band around  $3290\text{ cm}^{-1}$ , which is characteristic of the O-H stretching vibration of the alcohol functional group.[2] A peak at approximately  $1665\text{ cm}^{-1}$  corresponds to the C=C stretching of the olefinic bonds, and a band around  $828\text{ cm}^{-1}$  is indicative of out-of-plane C-H bending of the trisubstituted double bonds.[2]

## Mass Spectrometry (MS)

The mass spectrum of **geranylfarnesol** shows a molecular ion peak ( $M^+$ ) at  $m/z$  358, corresponding to its molecular weight.[2]

## Reactivity and Chemical Transformations

**Geranylfarnesol**'s structure, featuring multiple double bonds and a primary alcohol, allows for a variety of chemical transformations. It can undergo oxidation, dehydrogenation, dehydration, and esterification reactions.

### Oxidation

The primary alcohol group of **geranylfarnesol** can be oxidized to the corresponding aldehyde. For instance, oxidation with chromium trioxide-pyridine complex yields a conjugated aldehyde. [2] This aldehyde exhibits characteristic IR absorptions at  $1668\text{ cm}^{-1}$  (C=O stretch) and  $1625\text{ cm}^{-1}$  (C=C stretch).[2]

## Enzymatic Cyclization

**Geranylfarnesol** is a substrate for squalene-hopene cyclase (SHC), which catalyzes its cyclization into various sesterterpenes. This enzymatic reaction can produce bicyclic, tricyclic, and tetracyclic compounds.[1]

## Experimental Protocols

### Protocol for Enzymatic Cyclization of Geranylfarnesol

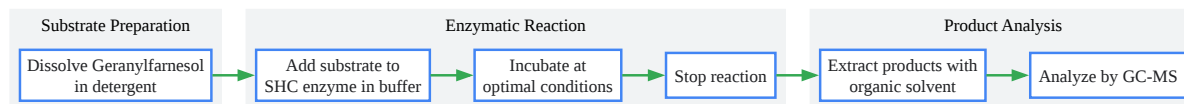
This protocol is based on the enzymatic reaction of **geranylfarnesol** with squalene-hopene cyclase (SHC).

Materials:

- **Geranylfarnesol**
- Squalene-hopene cyclase (SHC) enzyme
- Appropriate buffer solution (e.g., phosphate buffer)
- Detergent (for substrate solubilization)
- Organic solvent for extraction (e.g., ethyl acetate)
- Apparatus for incubation and product analysis (e.g., GC-MS)

Methodology:

- Prepare a solution of **geranylfarnesol** in a suitable detergent to ensure its solubility in the aqueous buffer.
- Add the **geranylfarnesol** solution to the SHC enzyme in the buffer.
- Incubate the reaction mixture at the optimal temperature and pH for the SHC enzyme activity.
- After the desired incubation period, stop the reaction by adding a quenching agent or by heat inactivation.
- Extract the products from the aqueous mixture using an organic solvent like ethyl acetate.
- Analyze the extracted products using GC-MS to identify the different cyclic sesterterpenes formed.



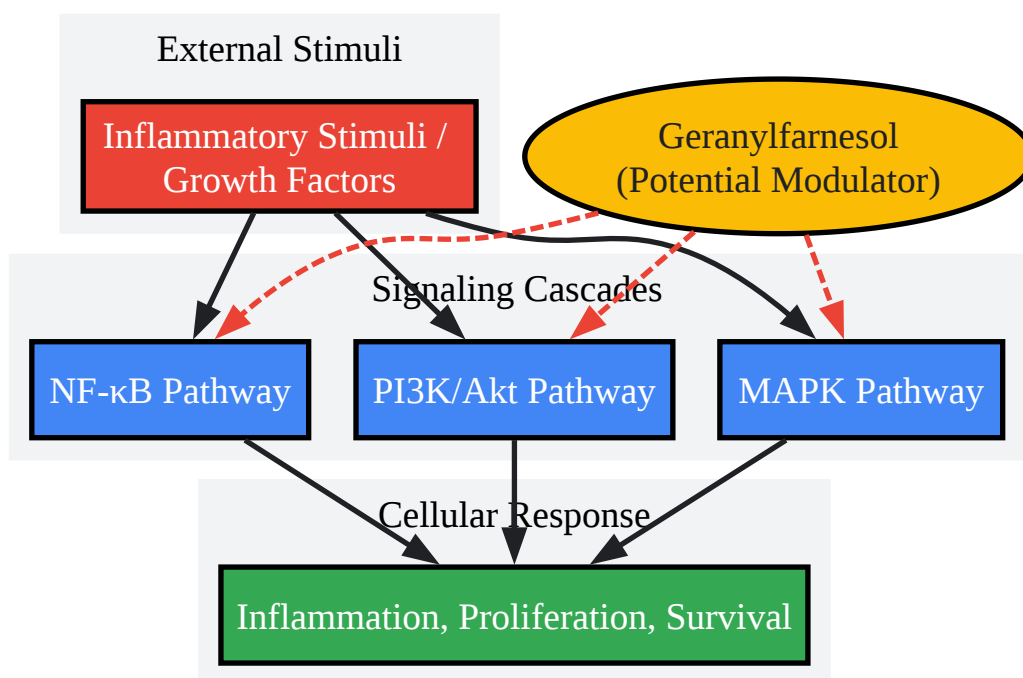
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Caption: Workflow for the enzymatic cyclization of **Geranylgeranyl pyrophosphate**.

## Biological Significance and Signaling Pathways

**Geranylgeranyl pyrophosphate** is a key intermediate in the biosynthesis of sesquiterpenes.<sup>[1]</sup> The biogenesis of these C<sub>25</sub> terpenes is hypothesized to proceed through the head-to-tail linkage of five isoprene units to form geranylgeranyl pyrophosphate, which then undergoes cyclization.<sup>[2]</sup>

While direct studies on the signaling pathways modulated by **geranylgeranyl** are limited, research on related isoprenoids like farnesol and geraniol provides valuable insights. These molecules are known to influence key cellular signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.<sup>[4][5][6][7][8][9]</sup> Given its structural similarity and being a larger analogue, it is plausible that **geranylgeranyl** could exhibit similar or even more potent effects on these pathways.



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Caption: Potential modulation of key signaling pathways by **Geranylfarnesol**.

## Applications in Research and Drug Development

The unique properties of **geranylfarnesol** make it a valuable molecule for various research and development applications:

- **Organic Synthesis:** It serves as a precursor for the synthesis of complex natural products and their analogues.
- **Drug Discovery:** Its potential to modulate key signaling pathways makes it a candidate for the development of novel therapeutics for inflammatory diseases and cancer.
- **Biochemical Research:** **Geranylfarnesol** and its derivatives are useful tools for studying the substrate specificity and mechanisms of terpene cyclases and other enzymes involved in isoprenoid metabolism.

## Conclusion

**Geranylfarnesol** is a C25 isoprenoid alcohol with well-defined physical and chemical properties. Its rich chemistry and biological role as a sesterterpene precursor make it a compound of significant interest. Further research into its specific interactions with cellular signaling pathways is warranted and could lead to the development of new therapeutic agents. This guide provides a foundational understanding of **geranylfarnesol** for scientists and researchers aiming to explore its potential in their respective fields.

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